molecular formula C19H16ClNO2 B2359745 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid CAS No. 895923-44-1

2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid

Cat. No.: B2359745
CAS No.: 895923-44-1
M. Wt: 325.79
InChI Key: VKSAKVHXUBBSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-chlorobenzaldehyde with 3,6,8-trimethylquinoline in the presence of a strong acid like sulfuric acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Solvents such as toluene or dichloromethane are often used in the reaction stages to facilitate the process . The use of catalysts and controlled temperature conditions are crucial to achieving efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
  • 3,6,8-Trimethylquinoline-4-carboxylic acid
  • 4-Chlorophenylquinoline derivatives

Uniqueness

2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid is unique due to the presence of both the 4-chlorophenyl and 3,6,8-trimethyl groups, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to specific targets and improve its stability under various conditions .

Properties

IUPAC Name

2-(4-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-10-8-11(2)17-15(9-10)16(19(22)23)12(3)18(21-17)13-4-6-14(20)7-5-13/h4-9H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSAKVHXUBBSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.